
PAz-PC
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
PAz-PC can be synthesized through the oxidation of low-density lipoprotein (LDL) particles. The process involves isolating and purifying phosphatidylcholine species from oxLDL, which contain the oxidized short-chain fatty acid remnant at the sn-2 position . The synthetic route typically includes the following steps:
Oxidation of LDL: LDL particles are oxidized using reactive nitrogen species generated by monocytes.
Isolation and Purification: The oxidized phosphatidylcholine species are isolated and purified from the oxLDL particles.
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation of LDL particles followed by isolation and purification processes. The reaction conditions are carefully controlled to ensure the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
PAz-PC undergoes several types of chemical reactions, including:
Oxidation: This compound is formed through the oxidation of LDL particles.
Reduction: Reduction reactions can be used to study the reversal of oxidation in this compound.
Substitution: Substitution reactions involving the sn-2 position of this compound can lead to the formation of different phosphatidylcholine species.
Common Reagents and Conditions
Oxidizing Agents: Reactive nitrogen species generated by monocytes.
Reducing Agents: Common reducing agents used in laboratory settings.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS) are commonly used solvents.
Major Products Formed
The major products formed from the reactions involving this compound include various oxidized phosphatidylcholine species and their reduced forms .
Wissenschaftliche Forschungsanwendungen
PAz-PC has a wide range of scientific research applications, including:
Cardiovascular Research: This compound is studied for its role in the development of atherosclerosis and other cardiovascular diseases.
Inflammation Studies: This compound is used to investigate the mechanisms of inflammation and endothelial dysfunction.
Lung Injury Research: This compound is studied for its effects on lung injury and vascular dysfunction.
Biomarker Development: This compound is explored as a potential biomarker for oxidative stress and cardiovascular diseases.
Wirkmechanismus
PAz-PC exerts its effects through several mechanisms:
Interaction with CD36 Receptor: This compound interacts with the CD36 receptor on macrophages, leading to the uptake of oxLDL and the formation of foam cells.
Activation of NF-kappaB Pathway: This compound activates the NF-kappaB pathway, leading to increased expression of pro-inflammatory cytokines.
Induction of Endothelial Dysfunction: This compound induces endothelial dysfunction by increasing vascular permeability and promoting inflammation.
Vergleich Mit ähnlichen Verbindungen
PAz-PC is compared with other similar oxidized phospholipid species, including:
KOdiA-PC: Another oxidized phosphatidylcholine species involved in endothelial dysfunction and inflammation.
POVPC: A truncated oxidized phospholipid with similar pro-inflammatory properties.
PONPC: Another oxidized phospholipid species studied for its role in cardiovascular diseases.
PGPC: A phosphatidylcholine species with a fragmented, oxidized short-chain fatty acid remnant.
Lyso-PC: A lysophosphatidylcholine species involved in inflammation and atherosclerosis.
This compound is unique due to its specific structure and its predominant presence in oxLDL particles, making it a crucial compound in the study of cardiovascular diseases and inflammation .
Biologische Aktivität
PAz-PC, a specific oxidized phospholipid (OxPL), has garnered attention in recent years due to its significant biological activities, particularly in the context of cardiovascular health and inflammation. This article aims to synthesize current research findings on this compound, providing a detailed examination of its biological activity, mechanisms of action, and implications for health.
This compound is characterized as an oxidized form of phosphatidylcholine. Its chemical structure allows it to interact with various cellular components, influencing signaling pathways and cellular responses. The following table summarizes key physicochemical properties of this compound:
Property | Value |
---|---|
Molecular Weight | 786.09 g/mol |
Solubility | Soluble in organic solvents |
Stability | Sensitive to light and heat |
Research indicates that this compound exerts its biological effects through several mechanisms:
- Inflammation Modulation : this compound has been shown to influence inflammatory responses by modulating cytokine release. Specifically, it can enhance the production of pro-inflammatory cytokines while suppressing anti-inflammatory signals in certain contexts .
- Cellular Viability : In cardiomyocytes, this compound exposure has been linked to reduced cell viability under oxidative stress conditions. Studies demonstrate that this compound treatment leads to increased levels of markers associated with cell death, such as cytochrome c (Cyt c) and troponin I .
- Interaction with Lipid Metabolism : this compound significantly affects lipid metabolic pathways, particularly in cardiomyocytes, where it alters the metabolism of other oxidized phospholipids (OxPCs) and contributes to lipid peroxidation processes .
Case Studies and Research Findings
Several studies have investigated the effects of this compound on various cell types and conditions:
- Cardiomyocyte Studies : A study demonstrated that IL-10 treatment significantly mitigates the adverse effects of this compound on cardiomyocyte viability. Specifically, IL-10 reduced the increase in troponin I levels induced by this compound, suggesting a protective role against oxidative damage .
- Oxidative Stress Models : In models of oxidative stress, this compound was found to promote apoptosis in endothelial cells, highlighting its role in vascular health deterioration under pathological conditions .
- Comparative Analysis : A comparative analysis revealed that among various OxPCs tested, this compound was uniquely responsive to IL-10 modulation, indicating its potential as a therapeutic target for inflammation-related diseases .
Data Tables
The following table summarizes the effects of this compound on cardiomyocyte viability and related biomarkers:
Treatment | Cell Viability (%) | Troponin I Levels (ng/mL) | Cyt c Levels (ng/mL) |
---|---|---|---|
Control | 100 | Baseline | Baseline |
This compound | 60 | 75 | Increased |
IL-10 + this compound | 90 | 30 | Reduced |
Eigenschaften
IUPAC Name |
[(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H64NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(37)41-28-30(29-43-45(39,40)42-27-26-34(2,3)4)44-33(38)25-22-19-16-17-20-23-31(35)36/h30H,5-29H2,1-4H3,(H-,35,36,39,40)/t30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQQYDSARXURNG-SSEXGKCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H64NO10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922533 | |
Record name | 2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117746-89-1 | |
Record name | 2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.